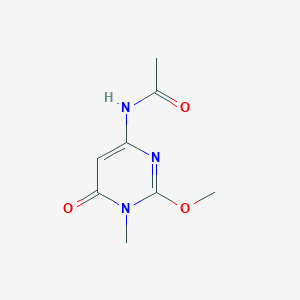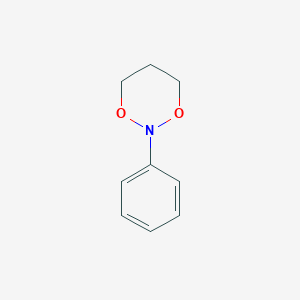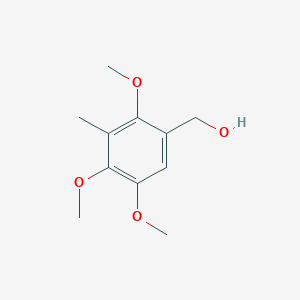![molecular formula C21H15BrN2O B303409 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303409.png)
3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile is a chemical compound that belongs to the class of benzo[f]chromenes. It has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The exact mechanism of action of 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile can induce apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the replication of hepatitis C virus and the growth of various bacterial strains. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its potential therapeutic applications.
2. Development of more efficient synthesis methods to increase the yield of the product.
3. Investigation of the potential of this compound as a treatment for other diseases, such as viral infections and bacterial infections.
4. Exploration of the use of this compound in combination with other drugs or therapies to enhance its efficacy.
5. Investigation of the potential side effects of this compound to ensure its safety for use in humans.
Conclusion:
In conclusion, 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile is a chemical compound with potential therapeutic applications for various diseases. Its synthesis method has been reported in the literature, and it has been shown to have anticancer, antiviral, and antimicrobial properties. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential side effects. However, the future directions for research on this compound are promising, and it has the potential to be a valuable therapeutic agent in the future.
Métodos De Síntesis
The synthesis of 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has been reported in the literature. The method involves the reaction of 8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile with ammonia in the presence of a palladium catalyst. The yield of the product was reported to be 70%.
Aplicaciones Científicas De Investigación
There has been significant research conducted on the potential therapeutic applications of 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile. It has been reported to have anticancer, antiviral, and antimicrobial properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to have antiviral activity against hepatitis C virus and antimicrobial activity against various bacterial strains.
Propiedades
Nombre del producto |
3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile |
|---|---|
Fórmula molecular |
C21H15BrN2O |
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C21H15BrN2O/c1-12-2-4-13(5-3-12)19-17(11-23)21(24)25-18-9-6-14-10-15(22)7-8-16(14)20(18)19/h2-10,19H,24H2,1H3 |
Clave InChI |
KASDNHVIDRNQIC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C4=C(C=C3)C=C(C=C4)Br)N)C#N |
SMILES canónico |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C4=C(C=C3)C=C(C=C4)Br)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B303327.png)
![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)



![S-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl] benzenecarbothioate](/img/structure/B303337.png)



![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)

![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)
